N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(m-tolyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-methylphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-17-7-9-19(10-8-17)21(27-13-11-26(3)12-14-27)16-24-22(28)23(29)25-20-6-4-5-18(2)15-20/h4-10,15,21H,11-14,16H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVQHDXGHMPBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC(=C2)C)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(m-tolyl)oxalamide typically involves the reaction of oxalyl chloride with the appropriate amines. The general reaction scheme can be outlined as follows:
Step 1: React oxalyl chloride with 4-methylpiperazine to form an intermediate.
Step 2: React the intermediate with p-toluidine and m-toluidine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the tolyl groups.
Reduction: Reduction reactions could target the oxalamide moiety or the aromatic rings.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.
Industry: Use in the production of specialty chemicals or as a precursor in polymer synthesis.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Oxalamides are a versatile class of compounds with diverse applications, ranging from flavoring agents to therapeutic candidates. Below is a detailed comparison of N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(m-tolyl)oxalamide with structurally and functionally related compounds.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Features and Bioactivity: The 4-methylpiperazine group in the target compound distinguishes it from flavoring agents like S336 and S5456, which prioritize pyridyl and methoxybenzyl groups for receptor binding . The p-tolyl/m-tolyl substitution contrasts with halogenated or trifluoromethyl groups in antiviral/anticancer analogs (e.g., BNM-III-170, 1c), which enhance metabolic stability and target affinity .
Metabolic and Safety Profiles: Flavoring agents like S336 exhibit high safety margins (NOEL = 100 mg/kg bw/day) due to rapid metabolism via esterases and low systemic exposure . The target compound’s piperazine moiety may alter metabolic pathways, necessitating specific toxicological evaluation. CYP inhibition is a concern for drug-like oxalamides (e.g., S5456 inhibited CYP3A4), but flavoring agents show negligible effects .
Synthetic Accessibility :
- The target compound’s synthesis would likely follow protocols similar to BNM-III-170 (e.g., coupling of substituted amines with oxalyl chloride) but with challenges in stereochemistry due to the ethyl-piperazine linkage .
Biological Activity
N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and structural characteristics.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 380.5 g/mol. The compound features a piperazine moiety, which is known for its role in enhancing the lipophilicity and receptor binding capabilities of drug candidates.
Preliminary studies indicate that this compound exhibits significant antitumor activity. The proposed mechanisms include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell growth in various cancer cell lines, suggesting a potential role as an antitumor agent.
- Modulation of Neurotransmitter Systems : Given its structural similarity to psychoactive compounds, it may also exhibit antidepressant properties by modulating neurotransmitter levels in the brain.
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Biological Activity | Observations | References |
|---|---|---|
| Antitumor Activity | Inhibits proliferation in cancer cell lines | |
| Antidepressant Potential | Similar structure to known antidepressants | |
| Enzyme Inhibition | Potential inhibitor of Nicotinamide N-Methyltransferase (NNMT) |
Case Studies and Research Findings
Several studies have investigated the biological effects and therapeutic potential of this compound:
- Antitumor Studies : Research has demonstrated that this compound can significantly reduce cell viability in human cancer cell lines. For example, in vitro assays showed a dose-dependent inhibition of cell growth, indicating its potential as a chemotherapeutic agent.
- Neuropharmacological Investigations : Due to its structural characteristics, studies have suggested that this compound may act on serotonin and dopamine receptors, similar to other psychoactive drugs. This could lead to potential applications in treating depression and anxiety disorders.
- Mechanistic Studies : Further investigations into the molecular mechanisms revealed that the compound may induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction.
Q & A
Q. What are the key considerations for synthesizing N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(m-tolyl)oxalamide?
Synthesis typically involves multi-step reactions, starting with coupling a piperazine derivative (e.g., 4-methylpiperazine) with substituted aryl ethylamines. Critical factors include:
- Temperature control : Exothermic reactions (e.g., amide bond formation) require cooling to prevent side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for coupling steps .
- Catalysts : Triethylamine or DMAP may be used to activate oxalyl chloride intermediates during amidation .
- Purification : Chromatography (e.g., silica gel or HPLC) ensures high purity (>95%) .
Q. How is the molecular structure of this compound validated experimentally?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify proton environments and confirm substituent positions (e.g., distinguishing p-tolyl vs. m-tolyl groups) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, particularly for assessing steric effects of the 4-methylpiperazine moiety .
Q. What preliminary assays are used to evaluate its biological activity?
Initial screening includes:
- Enzyme inhibition assays : Test interactions with kinases or receptors (e.g., using fluorescence-based assays) .
- Cell viability assays (MTT/CCK-8) : Assess cytotoxicity in cancer cell lines (e.g., IC determination) .
- Binding affinity studies : Surface plasmon resonance (SPR) quantifies target engagement (e.g., with serotonin receptors) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Piperazine substitution : Replacing 4-methylpiperazine with morpholine reduces CNS penetration due to altered lipophilicity .
- Aryl group effects : p-Tolyl enhances metabolic stability compared to m-tolyl in hepatic microsome assays .
- Oxalamide backbone : Replacing oxalamide with urea decreases binding affinity to dopamine receptors by ~40% .
Q. What computational methods are used to predict target interactions?
Advanced approaches include:
- Molecular docking (AutoDock, Glide) : Models binding poses with receptors (e.g., serotonin 5-HT) using crystal structures from the PDB .
- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Predict logP and pKa values to optimize pharmacokinetic properties .
Q. How can contradictory data in bioactivity assays be resolved?
Common strategies:
- Dose-response reevaluation : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives .
- Off-target profiling : Use kinase panels (e.g., Eurofins) to identify promiscuous binding .
- Metabolite analysis (LC-MS) : Check for in situ degradation products that may skew results .
Q. What are the challenges in optimizing metabolic stability?
Key issues and solutions:
- Hepatic oxidation : Introduce electron-withdrawing groups (e.g., fluorine) on aryl rings to block CYP450 metabolism .
- Plasma esterase susceptibility : Replace ester linkages with amides or carbamates .
- LogP adjustment : Reduce logP from >3 to 1–2 via polar substituents (e.g., hydroxyl groups) to enhance aqueous solubility .
Q. How is enantiomeric purity achieved during synthesis?
Methods include:
- Chiral chromatography : Resolve racemic mixtures using columns like Chiralpak AD-H .
- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amide coupling .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
Methodological Challenges
Q. What techniques are recommended for studying degradation pathways?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and varied pH (1–13) .
- LC-HRMS : Identify degradation products (e.g., hydrolysis of oxalamide to carboxylic acids) .
- Stability-indicating assays : Validate HPLC methods to separate degradation peaks .
Q. How can researchers validate target engagement in vivo?
- PET radiolabeling : Synthesize C or F analogs for biodistribution studies .
- Knockout models : Compare activity in wild-type vs. receptor-knockout animals .
- Biomarker analysis : Measure downstream effectors (e.g., cAMP levels for GPCR targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
